ethyl 4-amino-9-hydroxy-8,8-dimethyl-3,10-dioxatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),4,7(11),12,14-hexaene-5-carboxylate
Overview
Description
Ethyl 4-amino-9-hydroxy-8,8-dimethyl-3,10-dioxatetracyclo[104002,607,11]hexadeca-1(16),2(6),4,7(11),12,14-hexaene-5-carboxylate is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-9-hydroxy-8,8-dimethyl-3,10-dioxatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),4,7(11),12,14-hexaene-5-carboxylate typically involves multiple steps. One common approach is the cyclization of a suitable precursor under acidic or basic conditions, followed by functional group modifications to introduce the amino, hydroxy, and ester groups. The reaction conditions often require precise temperature control and the use of catalysts to achieve high yields and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-9-hydroxy-8,8-dimethyl-3,10-dioxatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),4,7(11),12,14-hexaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the amino group produces an amine .
Scientific Research Applications
Ethyl 4-amino-9-hydroxy-8,8-dimethyl-3,10-dioxatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),4,7(11),12,14-hexaene-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with specific mechanical or electronic properties
Mechanism of Action
The mechanism by which ethyl 4-amino-9-hydroxy-8,8-dimethyl-3,10-dioxatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),4,7(11),12,14-hexaene-5-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-amino-9-hydroxy-8,8-dimethyl-3,10-dioxatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),4,7(11),12,14-hexaene-5-carboxylate: shares similarities with other tetracyclic compounds such as indole derivatives and coumarin derivatives
Indole Derivatives: Known for their biological activities, including antiviral and anticancer properties.
Coumarin Derivatives: Widely used in medicinal chemistry for their anticoagulant and antimicrobial activities.
Uniqueness
The uniqueness of this compound lies in its specific tetracyclic structure, which provides distinct chemical and biological properties not found in simpler compounds. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
ethyl 4-amino-9-hydroxy-8,8-dimethyl-3,10-dioxatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),4,7(11),12,14-hexaene-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-4-23-17(21)12-11-13-15(25-18(22)19(13,2)3)10-8-6-5-7-9(10)14(11)24-16(12)20/h5-8,18,22H,4,20H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQMNRXSOQNXHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C3=C(C4=CC=CC=C42)OC(C3(C)C)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704421 | |
Record name | Ethyl 2-amino-5-hydroxy-4,4-dimethyl-4,5-dihydronaphtho[1,2-b:4,3-b']difuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30119-43-8 | |
Record name | Ethyl 2-amino-5-hydroxy-4,4-dimethyl-4,5-dihydronaphtho[1,2-b:4,3-b']difuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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